molecular formula C11H14F3NO B2799774 Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095171-38-2

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine

Cat. No.: B2799774
CAS No.: 1095171-38-2
M. Wt: 233.234
InChI Key: LZOBATMRURQPPX-UHFFFAOYSA-N
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Description

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is an organic compound characterized by the presence of an ethyl group, a benzylamine moiety, and a trifluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

[ \text{3-(2,2,2-trifluoroethoxy)benzyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)benzylamine: Lacks the ethyl group, which may affect its reactivity and applications.

    Ethyl[3-(2,2,2-trifluoroethoxy)phenyl]amine: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical properties.

    Tris(2,2,2-trifluoroethoxy)boron: Contains multiple trifluoroethoxy groups, used as an amide coupling agent.

Uniqueness

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is unique due to the combination of the ethyl, benzylamine, and trifluoroethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-15-7-9-4-3-5-10(6-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOBATMRURQPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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